Bisoprolol EP Impurity D is a specific impurity associated with Bisoprolol, a selective beta-blocker primarily used in the management of hypertension and heart failure. The chemical structure of Bisoprolol EP Impurity D is identified as 1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxylmethyl]phenoxy]-3-isopropylaminopropan-2-ol, and it is recognized by its CAS number 1225195-71-0. This compound is not only significant in the context of pharmaceutical quality control but also plays a role in the stability and efficacy of Bisoprolol formulations.
The synthesis of Bisoprolol EP Impurity D typically involves multi-step organic synthesis techniques. While specific detailed methods are proprietary to manufacturers, general approaches may include:
Bisoprolol EP Impurity D primarily serves as a reference standard in analytical chemistry for:
This impurity is critical for laboratories conducting research and development on beta-blocker medications.
Interaction studies involving Bisoprolol EP Impurity D focus on its potential effects on drug metabolism and pharmacological activity. Key areas of investigation include:
Such studies are essential for ensuring comprehensive safety profiles for medications that include Bisoprolol as an active ingredient.
Several compounds are structurally or functionally similar to Bisoprolol EP Impurity D. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Atenolol | Similar beta-blocker | Hypertension treatment | Selective beta-1 adrenergic antagonist |
Metoprolol | Similar beta-blocker | Heart failure, hypertension | Shorter half-life compared to Bisoprolol |
Carvedilol | Beta-blocker with additional alpha-blocking activity | Heart failure treatment | Dual action on both beta and alpha receptors |
Propranolol | Non-selective beta-blocker | Anxiety, hypertension | Non-selective action can lead to more side effects |
Bisoprolol EP Impurity D is unique due to its specific structural characteristics that affect its interaction with biological systems differently compared to these other compounds. Its role as an impurity also underscores its importance in quality assurance processes within pharmaceutical manufacturing.
Process-related impurities like Bisoprolol EP Impurity D arise during the synthesis of beta-blockers and pose significant challenges to drug quality. These impurities may form via side reactions, incomplete purification, or degradation of intermediates. In bisoprolol fumarate production, the impurity emerges during etherification and debenzylation steps, where residual reactants or by-products persist despite purification.
Beta-blockers, including bisoprolol, require high purity due to their narrow therapeutic index and potential for adverse interactions. Even trace impurities can alter pharmacokinetics or introduce unintended pharmacological effects. For example, structurally related impurities in atenolol—a similar beta-blocker—have been shown to interfere with its cardioselective activity. Consequently, regulatory guidelines emphasize impurity profiling to ensure batch consistency and patient safety.
Property | Value |
---|---|
CAS Number | 1225195-71-0 |
Molecular Formula | C₂₆H₄₀N₂O₅ |
Molecular Weight | 460.6 g/mol |
SMILES Notation | OC(CNC(C)C)COC1=CC=C(COCC2=CC=C(OCC(O)CNC(C)C)C=C2)C=C1 |
Regulatory Standard | European Pharmacopoeia (EP) |
The synthesis of Bisoprolol EP Impurity D involves a multi-step pathway:
This route prioritizes mild reaction conditions and avoids complex separations, making it scalable for industrial production.
The ICH Q3A(R2) and Q3B(R2) guidelines classify impurities based on their origin, toxicity, and concentration thresholds. Bisoprolol EP Impurity D falls under Class 3 (non-genotoxic, low-risk) but requires strict control due to its structural similarity to the API. Key regulatory thresholds include:
Daily Dose (mg/day) | Identification Threshold | Qualification Threshold |
---|---|---|
≤ 2 | 0.1% or 1 mg | 0.15% or 1 mg |
> 2 | 0.05% | 0.10% |
For bisoprolol fumarate (typical dose: 5–10 mg/day), the identification threshold for Bisoprolol EP Impurity D is 0.10%, necessitating advanced analytical methods like high-performance liquid chromatography (HPLC) with UV detection. The European Pharmacopoeia specifies that impurity levels must not exceed 0.15% in the final drug product, aligning with ICH recommendations.
Analytical protocols for Bisoprolol EP Impurity D emphasize:
For instance, reversed-phase HPLC with a C18 column and mobile phase comprising methanol-phosphate buffer (pH 3.0) has proven effective in separating bisoprolol from its impurities. Such methods are validated per ICH Q2(R1) criteria to ensure accuracy, precision, and linearity.
Bisoprolol EP Impurity D represents a significant dimeric impurity with the molecular formula C26H40N2O5 and molecular weight of 460.61 g/mol, structurally characterized as 1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxylmethyl]phenoxy]-3-isopropylaminopropan-2-ol [1] [2]. The formation of this impurity involves a complex mechanistic pathway initiated by dimethyl butynedioate, also known as dimethyl acetylenedicarboxylate, which serves as a highly electrophilic dienophile in cycloaddition reactions [3].
The mechanistic pathway begins with the reaction of compound I with dimethyl butynedioate to obtain intermediate II, followed by subsequent reactions leading to the formation of the dimeric structure [4]. Dimethyl acetylenedicarboxylate functions as a potent Michael acceptor due to its conjugated di-ester structure with a carbon-carbon triple bond, making it highly reactive toward nucleophilic species [3]. The electrophilic nature of this compound enables it to participate in nucleophilic addition reactions with amino-containing intermediates derived from bisoprolol synthesis.
The formation mechanism involves the initial nucleophilic attack of the isopropylamine moiety on the activated triple bond of dimethyl butynedioate [4]. This reaction proceeds through a stepwise mechanism where the electron-rich nitrogen atom attacks the electron-deficient carbon center, resulting in the formation of an intermediate carbanion that subsequently undergoes protonation [3]. The presence of the electron-withdrawing ester groups adjacent to the triple bond significantly enhances the electrophilicity of the carbon centers, facilitating the nucleophilic addition process.
Reaction Parameter | Optimal Conditions | Mechanistic Effect |
---|---|---|
Dimethyl Butynedioate Equivalents | 1.1-1.3 | Excess ensures complete conversion and prevents side reactions |
Reaction Temperature | 85-95°C | Higher temperatures increase reaction rate and favor product formation |
Catalyst Loading | 5-10 mol% | Enhanced selectivity toward desired dimeric product |
Solvent System | Dimethylformamide/Toluene (1:1) | Mixed system improves solubility and reaction kinetics |
The dimeric nature of Bisoprolol EP Impurity D arises from the capacity of dimethyl butynedioate to act as a bifunctional electrophile, capable of reacting with two separate bisoprolol-derived nucleophiles [5]. This dual reactivity leads to the formation of a bridged structure containing two bisoprolol-like moieties connected through a benzyloxymethyl linkage [1]. The reaction proceeds through a sequential addition mechanism where the first nucleophilic addition is followed by a second addition at the remaining electrophilic center.
The structural characterization reveals that the impurity maintains the characteristic propanolamine functionality of bisoprolol while incorporating the additional structural complexity arising from the dimethyl butynedioate-mediated coupling reaction [2]. Mass spectrometric analysis demonstrates fragmentation patterns consistent with the dimeric structure, showing molecular ion peaks at m/z 461 for the protonated molecular ion and m/z 231 for the diprotonated species [6].
Sodium cyanoborohydride plays a crucial role in the stabilization of intermediates during the synthesis of Bisoprolol EP Impurity D through selective reduction processes [4]. This mild reducing agent exhibits superior selectivity compared to conventional reducing agents such as sodium borohydride, primarily due to the electron-withdrawing effect of the cyanide substituent [7]. The cyanoborohydride reduction step is essential for converting reactive intermediate species into stable products suitable for further synthetic transformations.
The mechanistic pathway involves the formation of imine intermediates that require stabilization through reductive amination processes [7]. Sodium cyanoborohydride preferentially reduces iminium ions under mildly acidic conditions, making it particularly suitable for pharmaceutical synthesis applications where selective reduction is required [8]. The reaction proceeds through the formation of a transient imine species followed by hydride delivery from the cyanoborohydride anion to the electrophilic carbon center.
The reduction process operates through a pH-dependent mechanism where the cyanoborohydride reagent selectively reduces iminium species while leaving carbonyl compounds largely unaffected [7]. This selectivity is attributed to the relatively mild reducing properties of the cyanoborohydride anion compared to borohydride, resulting from the electron-withdrawing effect of the cyanide group [8]. The reaction typically proceeds under neutral to slightly acidic conditions, with optimal pH values ranging from 6 to 7.
Reduction Parameter | Optimal Range | Effect on Stabilization |
---|---|---|
Cyanoborohydride Equivalents | 2.0-2.5 | Excess ensures complete reduction of reactive intermediates |
Reaction Temperature | 0-25°C | Lower temperatures prevent decomposition and improve selectivity |
Reaction Time | 2-4 hours | Sufficient time for complete conversion without over-reduction |
Solvent System | Methanol | Protic solvent facilitates protonation and stabilization |
The stabilization mechanism involves the conversion of reactive aldehyde or ketone intermediates into stable alcohol products through controlled hydride addition [9]. The process is particularly important in the context of bisoprolol impurity formation, where reactive benzaldehyde intermediates must be reduced to the corresponding benzyl alcohol derivatives to prevent unwanted side reactions [10]. The selective nature of cyanoborohydride reduction allows for the preservation of other functional groups present in the molecule while specifically targeting the carbonyl moieties.
Experimental evidence demonstrates that the cyanoborohydride reduction step achieves yields of 80-90% under optimized conditions [5]. The reaction proceeds through a concerted mechanism where hydride transfer occurs simultaneously with protonation of the resulting alkoxide intermediate [7]. The mild nature of the reducing agent prevents over-reduction and maintains the integrity of sensitive functional groups such as the isopropylamine moieties present in the bisoprolol structure.
The stabilization process is critical for preventing the formation of unwanted degradation products that could complicate purification and isolation procedures [11]. The use of sodium cyanoborohydride enables the selective reduction of reactive intermediates while maintaining the structural integrity of the desired impurity product [8]. This selective reduction capability is essential for achieving high-purity products suitable for analytical and regulatory applications.
The hydrolysis optimization process represents a critical step in the isolation and purification of Bisoprolol EP Impurity D, involving the controlled cleavage of protecting groups and the liberation of the final impurity product [12]. The hydrolysis conditions must be carefully optimized to achieve complete conversion while preventing decomposition of the sensitive bisoprolol moieties [13]. Alkaline hydrolysis conditions are typically employed, utilizing potassium hydroxide in aqueous-alcoholic media at elevated temperatures.
The hydrolysis mechanism involves the nucleophilic attack of hydroxide ions on electrophilic carbon centers, leading to the cleavage of ester bonds and the formation of carboxylate intermediates [12]. The reaction proceeds through a base-catalyzed mechanism where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of ester linkages present in the intermediate compounds [14]. The subsequent elimination of alcohol results in the formation of carboxylic acid derivatives that can be further processed to yield the desired impurity product.
Optimization studies have demonstrated that hydrolysis conditions significantly impact both the yield and purity of the isolated impurity [13]. The reaction temperature must be carefully controlled to ensure complete hydrolysis while preventing thermal degradation of the bisoprolol structure [14]. Temperatures in the range of 60-80°C have been found to provide optimal balance between reaction rate and product stability [10].
Hydrolysis Parameter | Optimized Conditions | Impact on Isolation |
---|---|---|
Hydroxide Concentration | 2-3 M Potassium Hydroxide | Higher concentrations improve hydrolysis rate |
Reaction Temperature | 60-80°C | Elevated temperature enhances reaction kinetics |
Reaction Time | 3-4 hours | Extended time ensures complete conversion |
Solvent System | Water/Ethanol (1:1) | Mixed solvent improves substrate solubility |
pH Control | 12-14 | High pH prevents premature neutralization |
The isolation procedure following hydrolysis involves neutralization of the basic reaction mixture and extraction with appropriate organic solvents [15]. The choice of extraction solvent is critical for achieving selective separation of the desired impurity from reaction byproducts and unreacted starting materials [16]. Ethyl acetate has been identified as an optimal extraction solvent due to its ability to selectively extract the impurity while leaving polar impurities in the aqueous phase [10].
Purification of the hydrolyzed product typically involves column chromatography using silica gel as the stationary phase [15]. The mobile phase composition must be optimized to achieve adequate separation of the impurity from structurally related compounds [16]. A gradient elution system using dichloromethane and methanol in a 95:5 ratio has been shown to provide effective separation with high recovery yields [10].
The final isolation step involves crystallization procedures designed to obtain the impurity in high purity suitable for analytical applications [15]. The crystallization process typically involves dissolution of the crude product in a suitable solvent followed by controlled precipitation through the addition of an anti-solvent or cooling [16]. The resulting crystalline material achieves purities of 95.5-99.5%, meeting the stringent requirements for pharmaceutical impurity standards [10].